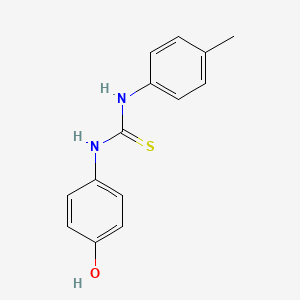![molecular formula C25H25BrN2O3 B5736223 4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide is a synthetic organic compound with the molecular formula C25H25BrN2O3 and a molecular weight of 481.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide typically involves the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy intermediate.
Coupling with benzamide: The intermediate is then coupled with a benzamide derivative under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzamide compounds.
Scientific Research Applications
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide: This compound has a similar structure but with a pyrazolylmethyl group instead of a morpholinylmethyl group.
4-[(2-bromophenoxy)methyl]benzamide: A simpler compound lacking the morpholinylmethyl and phenyl groups.
Uniqueness
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN2O3/c26-23-6-1-2-7-24(23)31-18-19-8-10-21(11-9-19)25(29)27-22-5-3-4-20(16-22)17-28-12-14-30-15-13-28/h1-11,16H,12-15,17-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHXKGVKCWCESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate](/img/structure/B5736149.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)
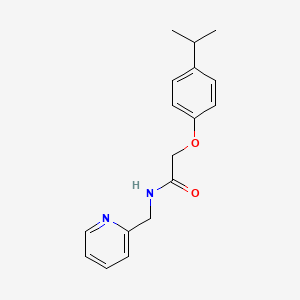
![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)
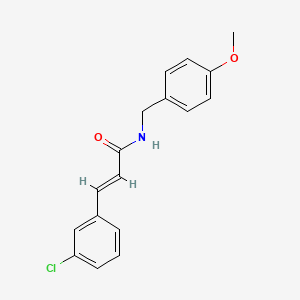
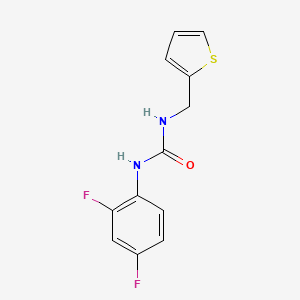
![N-(3-ACETYLPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B5736186.png)
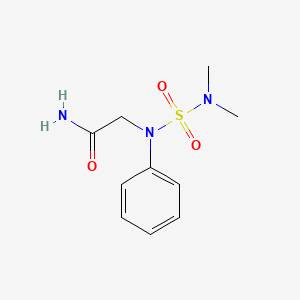
![CYCLOBUTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5736199.png)
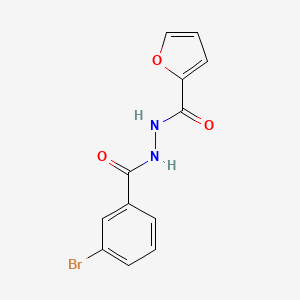
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)
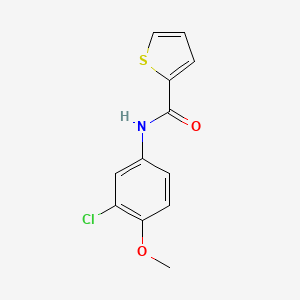
![1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B5736224.png)
